molecular formula C48H44N4O8S2+2 B095554 Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate CAS No. 18355-52-7

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate

Cat. No. B095554
CAS RN: 18355-52-7
M. Wt: 869 g/mol
InChI Key: KCASYOHMJAYEDQ-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate, also known as QBP, is a compound that has gained attention in scientific research due to its unique properties. QBP is a quaternary ammonium salt that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to bind to DNA and inhibit RNA synthesis, which may contribute to its cytotoxic effects.

Biochemical And Physiological Effects

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is to study its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate could be studied for its potential use in other areas of research, such as neuroscience and drug discovery.

Synthesis Methods

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate can be synthesized through a multistep process that involves the reaction of quinoline and p-phenylenediamine with phosgene. The resulting intermediate is then reacted with methylamine and tosyl chloride to form the final product, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate.

Scientific Research Applications

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in studies related to bacterial and fungal infections. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been studied for its potential use in cancer research and has been shown to have cytotoxic effects on cancer cells.

properties

CAS RN

18355-52-7

Product Name

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate

Molecular Formula

C48H44N4O8S2+2

Molecular Weight

869 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-6-yl)-4-[4-[(1-methylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-27-21-29(15-17-31(27)37)35-33(39)25-11-7-23(8-12-25)24-9-13-26(14-10-24)34(40)36-30-16-18-32-28(22-30)6-4-20-38(32)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2

InChI Key

KCASYOHMJAYEDQ-UHFFFAOYSA-P

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C

Other CAS RN

18355-52-7

synonyms

6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate

Origin of Product

United States

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